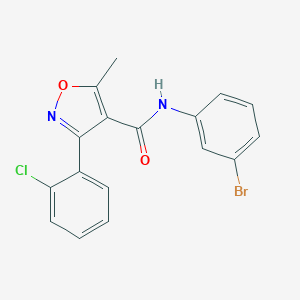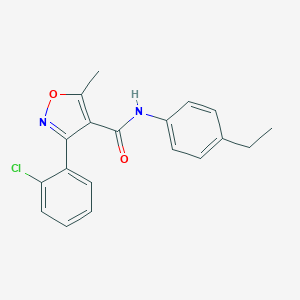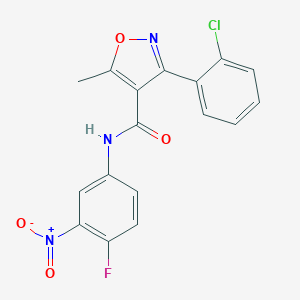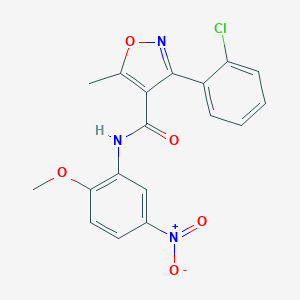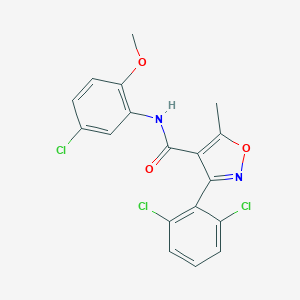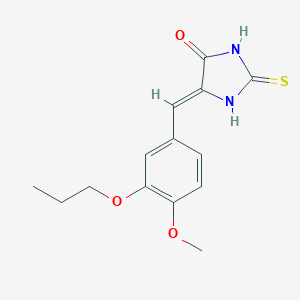
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a methoxypropoxyphenyl group and a sulfanylideneimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the methoxypropoxyphenyl intermediate: This step involves the reaction of 4-methoxyphenol with propyl bromide in the presence of a base to form 4-methoxy-3-propoxyphenol.
Condensation reaction: The intermediate is then subjected to a condensation reaction with an appropriate aldehyde to form the methoxypropoxyphenylmethylidene derivative.
Cyclization and sulfur incorporation: The final step involves the cyclization of the intermediate with thiourea under acidic conditions to form the sulfanylideneimidazolidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated or azido derivatives.
科学的研究の応用
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure and properties.
2-Phenylethylamine: Another related compound with a phenyl group but lacking the sulfanylideneimidazolidinone core.
Uniqueness
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
特性
分子式 |
C14H16N2O3S |
|---|---|
分子量 |
292.36g/mol |
IUPAC名 |
(5Z)-5-[(4-methoxy-3-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N2O3S/c1-3-6-19-12-8-9(4-5-11(12)18-2)7-10-13(17)16-14(20)15-10/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17,20)/b10-7- |
InChIキー |
GQBKDFKDFRQMMP-YFHOEESVSA-N |
異性体SMILES |
CCCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)OC |
SMILES |
CCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
正規SMILES |
CCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


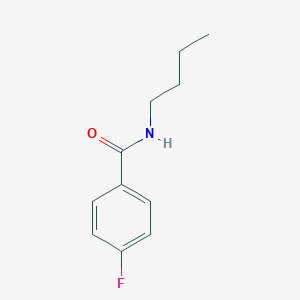
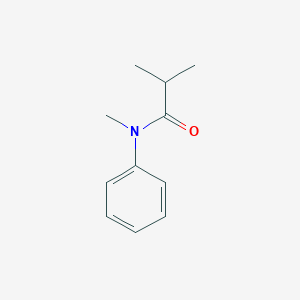
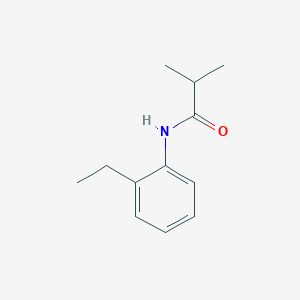
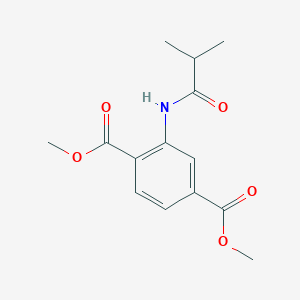
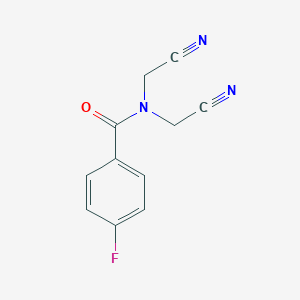
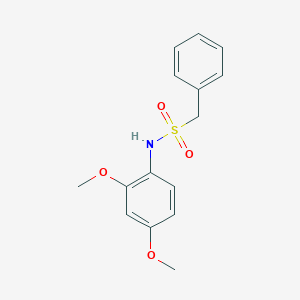
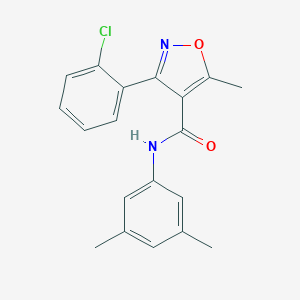
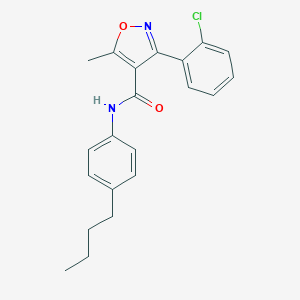
![N-[4-(butan-2-yl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B405016.png)
